- Transnitrosation by N-aryl-N-nitrosoureas; NO-carrying O-nitrosoisoureaChemical & Pharmaceutical Bulletin, 1994, 42(9), 1760-7,
Cas no 940-11-4 (4-methoxy-N-methyl-N-nitrosoaniline)

940-11-4 structure
Nombre del producto:4-methoxy-N-methyl-N-nitrosoaniline
Número CAS:940-11-4
MF:C8H10N2O2
Megavatios:166.177201747894
MDL:MFCD00464098
CID:1982676
PubChem ID:13657
4-methoxy-N-methyl-N-nitrosoaniline Propiedades químicas y físicas
Nombre e identificación
-
- 4-methoxy-N-methyl-N-nitrosoaniline
- N-(4-methoxyphenyl)-N-methylnitrous amide
- 4-Methoxy-N-methyl-N-nitrosobenzenamine (ACI)
- p-Anisidine, N-methyl-N-nitroso- (6CI, 7CI, 8CI)
- (4-Methoxyphenyl)methyl(nitroso)amine
- 4-Methoxy-N-nitroso-N-methylaniline
- Methyl(4-methoxyphenyl)nitrosamine
- N-Methyl-p-methoxy-N-nitrosoaniline
- N-Nitroso-N-methyl-p-anisidine
- p-Methoxy-N-methyl-N-nitrosoaniline
- p-Methoxy-N-nitroso-N-methylaniline
-
- MDL: MFCD00464098
- Renchi: 1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3
- Clave inchi: KGZKEAKAKSKGAA-UHFFFAOYSA-N
- Sonrisas: O=NN(C)C1C=CC(OC)=CC=1
Atributos calculados
- Calidad precisa: 166.074227566g/mol
- Masa isotópica única: 166.074227566g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 144
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.7
- Superficie del Polo topológico: 41.9Ų
4-methoxy-N-methyl-N-nitrosoaniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22382213-0.1g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 0.1g |
$311.0 | 2024-06-20 | |
Enamine | EN300-22382213-10g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 10g |
$3851.0 | 2023-09-15 | |
1PlusChem | 1P01OUA7-10g |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 10g |
$4822.00 | 2024-04-19 | |
Enamine | EN300-22382213-1g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 1g |
$896.0 | 2023-09-15 | |
Aaron | AR01OUIJ-100mg |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 100mg |
$453.00 | 2023-12-15 | |
Aaron | AR01OUIJ-500mg |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 500mg |
$985.00 | 2023-12-15 | |
1PlusChem | 1P01OUA7-100mg |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 100mg |
$447.00 | 2024-04-19 | |
Enamine | EN300-22382213-2.5g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 2.5g |
$1755.0 | 2024-06-20 | |
Enamine | EN300-22382213-1.0g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 1.0g |
$896.0 | 2024-06-20 | |
Enamine | EN300-22382213-5.0g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 5.0g |
$2598.0 | 2024-06-20 |
4-methoxy-N-methyl-N-nitrosoaniline Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Solvents: Carbon tetrachloride
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Referencia
- Rhodium-catalyzed tandem acylmethylation/annulation of N-nitrosoanilines with sulfoxonium ylides for the synthesis of substituted indazole N-oxidesOrganic & Biomolecular Chemistry, 2020, 18(21), 4014-4018,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Referencia
- Rhodium-catalyzed oxidative C-H/C-H cross-coupling of aniline with heteroarene: N-nitroso group enabled mild conditionsChemical Communications (Cambridge, 2018, 54(56), 7794-7797,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Referencia
- The regioselective synthesis of 2-phosphinoylindoles via Rh(III)-catalyzed C-H activationOrganic Chemistry Frontiers, 2018, 5(1), 88-91,
Synthetic Routes 5
Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Acetonitrile , Water ; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C
Referencia
- Rapid Access to Polysubstituted Tetrahydrocarbazol-4-ones via Sequential Selective C-H Functionalization from N-NitrosoanilinesChinese Journal of Chemistry, 2023, 41(16), 1957-1962,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Referencia
- Rh(III)-catalyzed, hydrazine-directed C-H functionalization with 1-alkynylcyclobutanols: a new strategy for 1H-indazolesChemical Communications (Cambridge, 2020, 56(54), 7415-7418,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Referencia
- Traceless Directing Strategy: Efficient Synthesis of N-Alkyl Indoles via Redox-Neutral C-H ActivationOrganic Letters, 2013, 15(20), 5294-5297,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 40 min, cooled
Referencia
- Structures of Reactive Nitrenium Ions: Time-Resolved Infrared Laser Flash Photolysis and Computational Studies of Substituted N-Methyl-N-arylnitrenium IonsJournal of the American Chemical Society, 2000, 122(34), 8271-8278,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 2 h, rt
Referencia
- Rh(III)-Catalyzed Direct C-H Cyclization of N-Nitrosoanilines with 1,3-Dicarbonyl Compounds: A Route to Tetrahydrocarbazol-4-onesJournal of Organic Chemistry, 2023, 88(15), 10662-10669,
Synthetic Routes 10
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min; 1 h
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min; 1 h
Referencia
- Electrochemically mediated decarboxylative acylation of N-nitrosoanilines with α-oxocarboxylic acidsChinese Chemical Letters, 2023, 34(2),,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Water Solvents: Acetonitrile ; 5 - 10 min, 0 °C; 1 h, 0 °C
Referencia
- Expedient delivery of quinolinone drugs via a traceless N-nitroso enabled oxidative Heck/amidation cascadeChemical Communications (Cambridge, 2022, 58(100), 13959-13962,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 5 - 10 min, 0 °C; 1 h, 0 °C
Referencia
- Modular construction of functionalized anilines via switchable C-H and N-alkylations of traceless N-nitroso anilines with olefinsOrganic Chemistry Frontiers, 2022, 9(10), 2746-2752,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Referencia
- Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted BenzimidazolesChemistry - An Asian Journal, 2017, 12(21), 2804-2808,
Synthetic Routes 15
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Nitromethane , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Potassium persulfate ; 10 min, rt
1.2 2 h, 60 °C
1.2 2 h, 60 °C
Referencia
- Potassium Persulfate-promoted N-nitrosation of Secondary and Tertiary Amines with Nitromethane under Mild ConditionsAsian Journal of Organic Chemistry, 2018, 7(10), 2113-2119,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C; 1.5 h, 0 °C
Referencia
- Condition-Controlled Selective Synthesis of Pyranone-Tethered Indazoles or Carbazoles through the Cascade Reactions of N-Nitrosoanilines with Iodonium YlidesOrganic Letters, 2023, 25(24), 4422-4428,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 5 - 10 min, < 10 °C; 1 h, < 10 °C
Referencia
- Rhodium(III)-Catalyzed N-Nitroso-Directed C-H Olefination of Arenes. High-Yield, Versatile Coupling under Mild ConditionsJournal of the American Chemical Society, 2013, 135(1), 468-473,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Nitromethane , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Oxygen Catalysts: Copper(II) triflate
1.2 19 h, 90 °C
1.2 19 h, 90 °C
Referencia
- Copper(II)-catalyzed oxidative N-nitrosation of secondary and tertiary amines with nitromethane under an oxygen atmosphereChemical Communications (Cambridge, 2015, 51(58), 11638-11641,
Synthetic Routes 20
4-methoxy-N-methyl-N-nitrosoaniline Raw materials
- 4-Methoxy-N-methylaniline
- 4-Methoxy-N,N-dimethylaniline
- Urea, N-(4-methylphenyl)-N-nitroso-N',N'-bis(phenylmethyl)-
4-methoxy-N-methyl-N-nitrosoaniline Preparation Products
4-methoxy-N-methyl-N-nitrosoaniline Literatura relevante
-
1. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilinesAnthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282
-
2. Structural studies on bio-active compounds. Part 3. Re-examination of the hydrolysis of the antimalarial drug pyrimethamine and related derivatives and crystal structure of a hydrolysis productRoger J. Griffin,Carl H. Schwalbe,Malcolm F. G. Stevens,Kait P. Wong J. Chem. Soc. Perkin Trans. 1 1985 2267
-
3. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilinesAnthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282
940-11-4 (4-methoxy-N-methyl-N-nitrosoaniline) Productos relacionados
- 62325-32-0(4-Pyridineacetonitrile, 2,3,5,6-tetrafluoro-)
- 2034557-35-0(3-(dimethylamino)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide)
- 238750-77-1(Tosedostat)
- 1396967-30-8(2-amino-5-{[4-(4-fluorophenyl)pyrimidin-2-yl]amino}pentanoic acid)
- 1507312-72-2(2-bromo-4-chloro-1-ethenylbenzene)
- 1995729-86-6(4-Pyrimidinecarboxylic acid, 5-methyl-2-[2-(1-methylethoxy)ethyl]-)
- 905973-50-4(2-amino-5-oxohexanamide)
- 2228963-34-4(tert-butyl N-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl-N-methylcarbamate)
- 2137600-17-8(Bicyclo[4.1.0]heptan-3-amine, 4-methyl-)
- 83520-63-2(2-ethenyl-4-nitrophenol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:940-11-4)4-methoxy-N-methyl-N-nitrosoaniline

Pureza:99%
Cantidad:1g
Precio ($):1410